N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole core, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Core: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be performed on the sulfonyl group to yield sulfoxides or sulfides.
Substitution: The benzo[d][1,3]dioxole core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution can be facilitated using reagents like halogens (Cl2, Br2) under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-4-carboxamide: Similar structure but with a different substitution pattern on the benzo[d][1,3]dioxole core.
N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-6-carboxamide: Another isomer with a different substitution position.
Uniqueness
The unique substitution pattern and the presence of both the piperidine ring and the sulfonyl group in N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(3-methylpiperidin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-12-3-2-7-18(10-12)24(20,21)8-6-17-16(19)13-4-5-14-15(9-13)23-11-22-14/h4-5,9,12H,2-3,6-8,10-11H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUALIPYXRLLCAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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